molecular formula C18H20BrNO2 B6004577 N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B6004577
M. Wt: 362.3 g/mol
InChI Key: TXVOZLRDRMSRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide, also known as BDP 12, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of phenylacetamides and is known to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and have neuroprotective effects. N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has also been shown to have antioxidant properties and can reduce oxidative stress in cells. In addition, N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has been shown to have a positive effect on glucose metabolism and may have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 also exhibits a range of biochemical and physiological effects, making it a versatile compound for various research studies. However, there are also limitations to using N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 in lab experiments. Its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12. One potential area of research is in the treatment of cancer. N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has been shown to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Another area of research is in the treatment of neurodegenerative diseases. N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has neuroprotective effects and may have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 and its potential applications in various areas of research.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 involves the reaction of 4-bromo-2,6-dimethylphenol with 4-ethylphenol in the presence of acetic anhydride and sulfuric acid to form 4-bromo-2,6-dimethylphenyl 4-ethylphenyl ether. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide. The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has been optimized to produce high yields and purity.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for various research studies. N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has been used in studies related to cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-4-14-5-7-16(8-6-14)22-11-17(21)20-18-12(2)9-15(19)10-13(18)3/h5-10H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVOZLRDRMSRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide

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